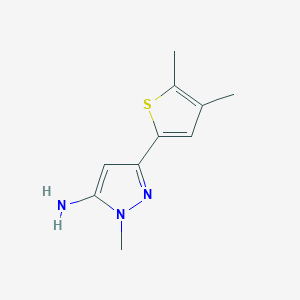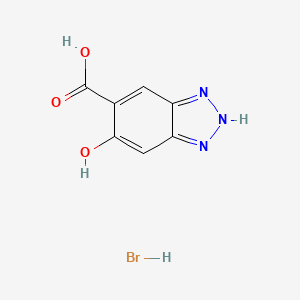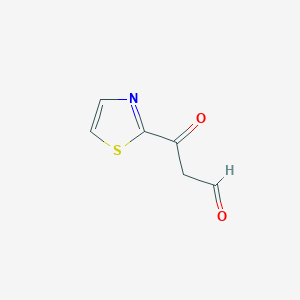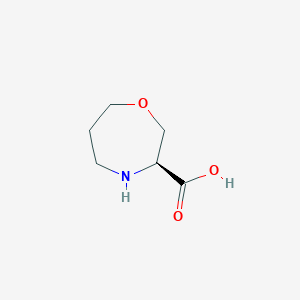![molecular formula C10H11N3OS B13077727 4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol](/img/structure/B13077727.png)
4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol is a chemical compound with the molecular formula C10H11N3OS It is characterized by the presence of a phenol group attached to a pyrazole ring, which is further substituted with an amino group and a methylsulfanyl group
Méthodes De Préparation
The synthesis of 4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with 3-(methylsulfanyl)-1H-pyrazole-5-amine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine.
Applications De Recherche Scientifique
4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[5-Amino-3-(methylsulfanyl)-1H-pyrazol-1-yl]phenol include:
5-amino-3-methylsulfanyl-1H-pyrazole-4-carbonitrile: This compound has a similar pyrazole core but differs in the substituents attached to the ring.
5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile: Another similar compound with variations in the substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H11N3OS |
|---|---|
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
4-(5-amino-3-methylsulfanylpyrazol-1-yl)phenol |
InChI |
InChI=1S/C10H11N3OS/c1-15-10-6-9(11)13(12-10)7-2-4-8(14)5-3-7/h2-6,14H,11H2,1H3 |
Clé InChI |
GJIYBPHSFYHZKI-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NN(C(=C1)N)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13077676.png)



![2-(5-methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzaldehyde](/img/structure/B13077692.png)






